molecular formula C25H22N4O2S B2571158 2-(methylsulfonyl)-1',3',5-triphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole CAS No. 879479-07-9

2-(methylsulfonyl)-1',3',5-triphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole

Cat. No.: B2571158
CAS No.: 879479-07-9
M. Wt: 442.54
InChI Key: MCPOKWCXDDUCQG-UHFFFAOYSA-N
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Description

    Starting Materials: Methylsulfonyl chloride.

    Reaction Conditions: Base such as triethylamine, solvent like dichloromethane.

    Example Reaction: Nucleophilic substitution to attach the methylsulfonyl group to the bipyrazole core.

  • Phenyl Substitution:

      Starting Materials: Phenylboronic acids or phenyl halides.

      Reaction Conditions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling).

      Example Reaction: Coupling of phenylboronic acid with the bipyrazole derivative in the presence of a palladium catalyst.

  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylsulfonyl)-1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the bipyrazole core, followed by the introduction of the methylsulfonyl group and phenyl substituents. Key steps may include:

    • Formation of the Bipyrazole Core:

        Starting Materials: Hydrazine derivatives and diketones.

        Reaction Conditions: Acidic or basic catalysts, reflux conditions.

        Example Reaction: Condensation of 1,3-diketones with hydrazine hydrate to form the bipyrazole ring.

    Chemical Reactions Analysis

    Types of Reactions:

      Oxidation: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.

      Reduction: The phenyl groups can be reduced under specific conditions to form cyclohexyl derivatives.

      Substitution: The phenyl groups can be substituted with various functional groups through electrophilic aromatic substitution.

    Common Reagents and Conditions:

      Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

      Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

      Substitution: Electrophiles like nitronium ions or halogens in the presence of Lewis acids.

    Major Products:

      Oxidation: Sulfone derivatives.

      Reduction: Cyclohexyl-substituted bipyrazoles.

      Substitution: Functionalized bipyrazoles with various substituents on the phenyl rings.

    Scientific Research Applications

    Chemistry:

      Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

      Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biology:

      Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

      Biological Probes: Used in the study of biological pathways and molecular interactions.

    Medicine:

      Drug Development: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

      Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.

    Industry:

      Polymer Additives: Used as a stabilizer or modifier in polymer production.

      Coatings: Incorporated into coatings for enhanced durability and resistance.

    Mechanism of Action

    The mechanism of action of 2-(methylsulfonyl)-1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.

    Comparison with Similar Compounds

      1,3,5-Triphenyl-1H-pyrazole: Lacks the methylsulfonyl group, affecting its reactivity and applications.

      2-(Methylsulfonyl)-1H-pyrazole: Simpler structure with fewer phenyl groups, leading to different chemical properties.

      3,5-Diphenyl-1H-pyrazole: Similar core structure but different substitution pattern, influencing its chemical behavior.

    Uniqueness: 2-(Methylsulfonyl)-1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole is unique due to its combination of a bipyrazole core with methylsulfonyl and multiple phenyl groups. This structure provides a balance of electronic and steric effects, making it versatile for various applications in research and industry.

    This detailed overview should provide a comprehensive understanding of 2-(methylsulfonyl)-1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole, its synthesis, reactions, applications, and comparisons with similar compounds

    Properties

    IUPAC Name

    4-(2-methylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)-1,3-diphenylpyrazole
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C25H22N4O2S/c1-32(30,31)29-24(17-23(26-29)19-11-5-2-6-12-19)22-18-28(21-15-9-4-10-16-21)27-25(22)20-13-7-3-8-14-20/h2-16,18,24H,17H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MCPOKWCXDDUCQG-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C25H22N4O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    442.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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